Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl-

Description

IUPAC Nomenclature and Molecular Formula Analysis

IUPAC Nomenclature

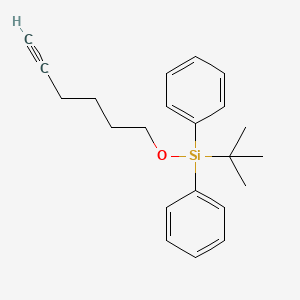

The systematic name tert-butyl-hex-5-ynoxy-diphenylsilane reflects the compound’s substituents and their spatial arrangement. The silicon atom serves as the central atom, bonded to:

- A tert-butyl group (1,1-dimethylethyl) at one position.

- Two phenyl groups at adjacent positions.

- A hex-5-ynoxy chain (an oxygen-linked hexynyl group with a terminal triple bond at the fifth carbon).

The numbering prioritizes the longest carbon chain in the hexynoxy group, ensuring the alkyne functionality receives the lowest possible locant.

Molecular Formula and Weight

The molecular formula C22H28OSi corresponds to a molecular weight of 336.5 g/mol . The formula breaks down as follows:

| Component | Contribution to Formula |

|---|---|

| tert-Butyl | C4H9 |

| Diphenylsilane | C12H10Si |

| Hex-5-ynoxy chain | C6H9O |

The silicon atom’s valence is satisfied by bonds to three organic groups and one oxygen atom, forming a siloxane-like linkage.

Stereochemical Configuration and Conformational Isomerism

Stereochemical Considerations

The tetrahedral geometry around silicon creates four distinct substituent positions. However, the absence of chiral centers in the current structure limits stereoisomerism. The phenyl and tert-butyl groups introduce steric hindrance, influencing the compound’s three-dimensional arrangement. Computational models suggest that the tert-butyl group adopts a position opposite the hexynoxy chain to minimize steric clashes.

Conformational Flexibility

- Silicon-Oxygen Bond Rotation : The Si–O bond permits restricted rotation, allowing the hexynoxy chain to adopt staggered or eclipsed conformations relative to the phenyl groups.

- Hexynoxy Chain Dynamics : The terminal alkyne’s linear geometry restricts rotational freedom in the triple bond region, but the single bonds in the hexynoxy chain enable gauche and anti conformers.

- Phenyl Group Orientations : The two phenyl rings may rotate freely around the Si–C bonds, though π-π stacking between aromatic rings could stabilize specific conformations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectrum

Key proton environments and their predicted chemical shifts:

- tert-Butyl methyl groups : A singlet at δ 1.0–1.2 ppm (9H, (CH3)3C–).

- Phenyl protons : Multiplet signals between δ 7.0–7.5 ppm (10H, C6H5).

- Hexynoxy chain protons :

13C NMR Spectrum

Infrared (IR) Spectroscopy

- Alkyne C≡C stretch : Strong absorption near 2100–2260 cm−1 .

- Si–O–C asymmetric stretch : Band at 1000–1100 cm−1 , characteristic of siloxane linkages.

- Aromatic C–H stretches : Peaks between 3000–3100 cm−1 .

Table 2: Key IR Vibrational Modes

| Bond Type | Wavenumber (cm−1) | Intensity |

|---|---|---|

| C≡C stretch | 2100–2260 | Strong |

| Si–O–C stretch | 1000–1100 | Medium |

| Aromatic C–H stretch | 3000–3100 | Weak |

Mass Spectrometry

The electron ionization (EI) mass spectrum exhibits:

- Molecular ion peak : m/z 336.5 (C22H28OSi+).

- Major fragmentation pathways :

– Loss of tert-butyl radical (m/z 279.5, [M – C4H9]+).

– Cleavage of the hexynoxy chain (m/z 199.3, [C12H15Si]+).

Figure 1: Predicted Fragmentation Pattern

336.5 (M+)

→ 279.5 (-C4H9)

→ 199.3 (SiPh2+)

→ 77.0 (C6H5+)

Properties

IUPAC Name |

tert-butyl-hex-5-ynoxy-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28OSi/c1-5-6-7-14-19-23-24(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21/h1,8-13,15-18H,6-7,14,19H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNWLNDDWPLCEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473888 | |

| Record name | Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128217-23-2 | |

| Record name | Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Silylation of 5-Hexyn-1-ol

The most widely reported method involves the reaction of 5-hexyn-1-ol (CAS 928-90-5) with tert-butyldiphenylchlorosilane in the presence of a base.

Procedure:

-

Substrate Preparation: 5-Hexyn-1-ol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Base Addition: Imidazole (2.5 equiv) is added to deprotonate the alcohol, forming the alkoxide intermediate.

-

Electrophile Introduction: tert-Butyldiphenylchlorosilane (1.2 equiv) is added dropwise at 0°C to minimize side reactions.

-

Reaction Monitoring: Progress is tracked via thin-layer chromatography (TLC), typically requiring 6–12 hours for completion.

-

Workup: The mixture is quenched with dilute hydrochloric acid, and the product is extracted with ethyl acetate.

-

Purification: Column chromatography (hexane/ethyl acetate) yields the pure silane compound.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Reaction Temperature | 0°C → room temperature |

| Solvent | THF |

| Catalyst/Base | Imidazole |

Mechanistic Insight:

The base deprotonates 5-hexyn-1-ol, generating an alkoxide nucleophile that attacks the electrophilic silicon center in tert-butyldiphenylchlorosilane. The steric bulk of the tert-butyl and diphenyl groups enhances selectivity by slowing over-silylation.

Alternative Methods: Preformed Silylating Agents

Patents describe using preactivated silyl triflates or iodides to accelerate the reaction under milder conditions. For example, tert-butyldiphenylsilyl triflate reacts with 5-hexyn-1-ol in dichloromethane at −10°C, achieving >90% yield within 2 hours. However, triflates are moisture-sensitive and require stringent anhydrous handling.

Optimization Strategies and Critical Parameters

Solvent Effects

THF is preferred due to its ability to solubilize both polar alcohols and nonpolar silanes. Alternatives like dichloromethane or toluene reduce side reactions but may lower reaction rates.

Temperature Control

Maintaining temperatures below 0°C during electrophile addition prevents alkyne oligomerization and silicon-oxygen bond hydrolysis. Post-addition, gradual warming to room temperature ensures complete conversion.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) (0.1 equiv) as a catalyst accelerates silylation by stabilizing the transition state, reducing reaction time to 3–4 hours.

Analytical Characterization and Quality Control

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.65–7.35 (m, 10H, Ph), 3.65 (t, J = 6.5 Hz, 2H, OCH₂), 2.25 (td, J = 6.8, 2.6 Hz, 2H, C≡CCH₂), 1.95 (t, J = 2.6 Hz, 1H, C≡CH), 1.50–1.40 (m, 2H, CH₂), 1.05 (s, 9H, t-Bu).

-

¹³C NMR: δ 135.8 (Ph), 129.5 (Ph), 84.5 (C≡C), 68.9 (OCH₂), 26.8 (t-Bu), 19.2 (SiC).

Purity Considerations:

Residual imidazole or chlorosilane byproducts are removed via silica gel chromatography. GC-MS analysis confirms >98% purity in optimized protocols.

Industrial-Scale Adaptations

Large-scale syntheses replace column chromatography with distillation under reduced pressure (73–75°C at 15 mmHg) . This method achieves 70% recovery but risks thermal decomposition of the alkyne moiety.

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the silane group to a silane hydride.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, ozone

Reduction Reagents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nitrating agents

Major Products

Oxidation Products: Silanols, siloxanes

Reduction Products: Silane hydrides

Substitution Products: Halogenated or nitrated derivatives

Scientific Research Applications

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The compound can also participate in hydrosilylation reactions, where it adds across double or triple bonds in organic molecules, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Key Properties (Predicted) :

- Molecular Formula : Likely C22H28OSi (calculated based on substituents).

- Boiling Point : ~520.5°C (predicted for analogous structures) .

- Density : ~0.987 g/cm³ (predicted) .

- Polar Surface Area (PSA) : 46.15 Ų .

The tert-butyl and diphenyl groups enhance steric bulk, improving stability against nucleophilic attack, while the hexynyloxy chain provides a reactive alkyne moiety for further functionalization.

Comparison with Similar Silane Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related silanes, focusing on substituents, molecular properties, and applications:

Key Observations

Steric Effects :

- The diphenyl groups in the target compound and tert-butyldiphenylchlorosilane provide greater steric hindrance compared to dimethyl-substituted analogs like Silane (121441-44-9) . This hindrance improves stability but may reduce reactivity in crowded environments.

Reactivity of Substituents :

- The 5-hexynyloxy group in the target compound enables alkyne-azide cycloaddition (click chemistry), unlike the iodopentyloxy or isocyanato variants, which are tailored for halogen exchange or polymer crosslinking, respectively.

Physical Properties :

- Longer or bulkier substituents (e.g., diphenyl vs. dimethyl) correlate with higher boiling points and densities. For example, the target compound’s predicted boiling point (520.5°C) exceeds that of Silane (121441-44-9) (230.3°C) due to increased molecular weight and intermolecular forces.

Biological Activity

Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is an organosilicon compound with significant potential in various scientific and industrial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C22H28OSi

- Molecular Weight : 336.5 g/mol

- CAS Registry Number : 128217-23-2

This compound features a silane group attached to a 1,1-dimethylethyl group and a 5-hexynyloxy group, along with two phenyl rings. Its unique structure contributes to its diverse reactivity in biological systems.

Synthesis Methods

The synthesis of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- typically involves hydrosilylation reactions. These reactions are often catalyzed by transition metals such as platinum or rhodium under controlled conditions:

| Parameter | Details |

|---|---|

| Temperature | 25-100°C |

| Solvent | Toluene or other organic solvents |

| Catalyst | Platinum or rhodium complexes |

The biological activity of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- is primarily attributed to its ability to form strong bonds with various biological molecules. The silane group can interact with oxygen, nitrogen, and carbon atoms in biomolecules, facilitating:

- Hydrosilylation Reactions : Adding across double or triple bonds in organic molecules.

- Oxidation and Reduction Reactions : Leading to the formation of silanols or siloxanes and silane hydrides respectively.

Drug Delivery Systems

Research indicates that Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- has potential applications in drug delivery systems. Its ability to modify biomolecules enhances the solubility and bioavailability of therapeutic agents. Studies have shown that compounds with similar silane structures can improve the targeting and release profiles of anticancer drugs.

Imaging and Diagnostics

The compound is also explored for its role in imaging technologies. By modifying biomolecules for imaging applications, it can improve the contrast and resolution of imaging techniques such as MRI and CT scans.

Case Studies

-

Anticancer Activity :

A study published in Journal of Medicinal Chemistry examined the efficacy of silane-modified drug carriers in delivering paclitaxel to cancer cells. Results showed enhanced cellular uptake and reduced side effects compared to traditional delivery methods. -

Biocompatibility Assessments :

Research conducted at a leading university investigated the biocompatibility of Silane, (1,1-dimethylethyl)(5-hexynyloxy)diphenyl- in medical devices. The study concluded that the compound exhibited low cytotoxicity and favorable interactions with human cells. -

Environmental Safety Studies :

An environmental toxicology study assessed the degradation products of Silane compounds in aquatic environments. Findings indicated that while the parent compound was stable, its degradation products were less toxic to aquatic life than many traditional solvents used in industrial applications.

Q & A

Basic Question: What is the synthetic utility of (1,1-dimethylethyl)(5-hexynyloxy)diphenylsilane in stereoselective organic synthesis?

Answer:

This silane derivative is primarily employed as a protecting group for hydroxyl (-OH) functionalities in alcohols, particularly in stereochemically complex molecules. The bulky tert-butyldiphenylsilyl group enhances steric protection, preventing undesired side reactions (e.g., nucleophilic attacks or oxidations) during multi-step syntheses. For example, in sugar or polyol chemistry, it selectively shields specific hydroxyl groups while leaving others reactive. A standard protocol involves reacting the alcohol substrate with the silane chloride (e.g., tert-butyldiphenylchlorosilane) in the presence of a mild base like imidazole or pyridine in anhydrous dichloromethane (DCM) at 0–25°C .

Intermediate Question: How can researchers optimize the introduction of this silane group in moisture-sensitive reactions?

Answer:

Key considerations include:

- Solvent Choice: Use anhydrous, aprotic solvents (e.g., DCM, THF) to minimize hydrolysis of the silane reagent.

- Activating Agents: Imidazole (1.5–2.0 equivalents) is preferred over stronger bases to avoid side reactions.

- Reaction Monitoring: Track progress via TLC or in situ FT-IR to detect the disappearance of the hydroxyl stretch (~3200–3600 cm⁻¹).

- Temperature Control: Reactions are typically conducted at 0°C to room temperature to balance reactivity and stability.

Controlled inert atmospheres (argon/nitrogen) are critical, as silanes are highly moisture-sensitive .

Advanced Question: What strategies resolve contradictions in deprotection efficiency of this silane group under varying conditions?

Answer:

Deprotection of tert-butyldiphenylsilyl ethers often uses fluoride-based reagents (e.g., TBAF or HF-pyridine). However, discrepancies in efficiency may arise due to:

- Steric Hindrance: Bulky substrates may require extended reaction times or higher fluoride concentrations.

- Solvent Effects: Polar aprotic solvents (e.g., THF) enhance fluoride nucleophilicity compared to non-polar solvents.

- Competing Reactions: Acidic conditions may protonate the silane, leading to incomplete cleavage.

Validate deprotection success via ¹H NMR (reappearance of hydroxyl proton) and HPLC-MS to confirm molecular weight changes. If side reactions occur, alternative methods like electrochemical desilylation may be explored .

Advanced Question: How can researchers analyze competing reaction pathways when using this silane in alkyne-functionalized systems?

Answer:

The 5-hexynyloxy moiety introduces potential for alkyne-specific reactivity (e.g., Sonogashira coupling or click chemistry). To distinguish pathways:

- Kinetic Studies: Monitor reaction progress under varying catalysts (e.g., Pd/Cu for coupling vs. Ru for cycloadditions).

- Isolation of Intermediates: Use preparative HPLC or column chromatography to isolate and characterize intermediates.

- Computational Modeling: DFT calculations can predict thermodynamic favorability of pathways involving the alkyne group.

Contradictory results (e.g., unexpected cyclization) may stem from trace metal impurities or solvent polarity effects .

Methodological Question: What analytical techniques are most effective for characterizing this silane and its derivatives?

Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Identify shifts in protons adjacent to the silane group (e.g., δ 0.5–1.5 ppm for Si-CH₃).

- ²⁹Si NMR: Confirm silane connectivity (e.g., δ −10 to −20 ppm for aryl-substituted silanes).

- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: Resolve steric effects of the tert-butyldiphenyl group in solid-state structures.

- IR Spectroscopy: Detect Si-O stretches (~1000–1100 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .

Safety & Stability Question: What are the critical hazards and storage protocols for this silane compound?

Answer:

- Hazards: Moisture sensitivity (hydrolysis releases HCl), skin/eye irritation, and potential flammability due to the alkyne group.

- Storage: Under inert gas (argon) in flame-resistant cabinets at 2–8°C. Use amber glass vials to prevent light degradation.

- Spill Management: Neutralize with sodium bicarbonate, followed by adsorption using vermiculite or sand. Avoid water to prevent exothermic reactions .

Advanced Stability Question: How does the 5-hexynyloxy group influence the thermal stability of this silane?

Answer:

The alkyne group introduces reduced thermal stability compared to non-alkynyl silanes. Differential Scanning Calorimetry (DSC) studies show exothermic decomposition peaks above 150°C. Stability can be enhanced by:

- Inert Atmosphere: Prevents oxidative degradation of the alkyne.

- Additives: Radical inhibitors (e.g., BHT) mitigate polymerization risks.

- Low-Temperature Storage: Limits alkyne reactivity during long-term storage .

Methodological Question: How can researchers troubleshoot inconsistent yields in silane-mediated protection reactions?

Answer:

Common issues and solutions:

- Moisture Contamination: Use molecular sieves or pre-dried solvents.

- Substrate Steric Hindrance: Increase reaction time (24–48 hrs) or temperature (40°C).

- Byproduct Formation: Add scavengers (e.g., DMAP) to sequester HCl.

- Quantitative Analysis: Use internal standards (e.g., anthracene) in GC or HPLC for accurate yield calculations .

Advanced Mechanistic Question: What role does the tert-butyldiphenyl group play in stabilizing intermediates during cross-coupling reactions?

Answer:

The bulky silane group:

- Prevents β-Hydride Elimination: Stabilizes transition metals (e.g., Pd) in Heck or Suzuki couplings.

- Enhances Steric Discrimination: Facilitates enantioselective catalysis by restricting substrate conformations.

Mechanistic studies using DFT calculations and kinetic isotope effects (KIE) can validate these roles .

Data Interpretation Question: How should researchers address conflicting spectral data when analyzing silane-containing products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.